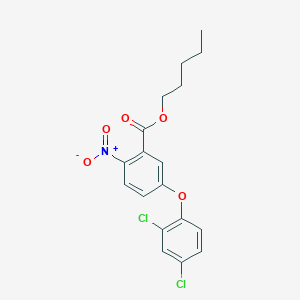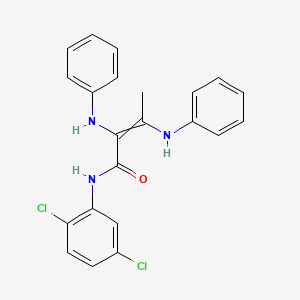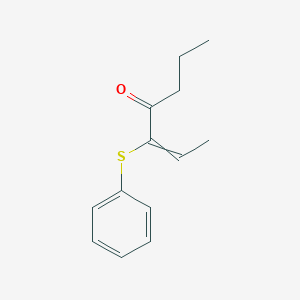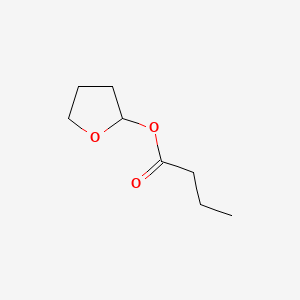![molecular formula C14H14N4 B14631273 2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline CAS No. 57437-01-1](/img/structure/B14631273.png)
2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, characterized by its four methyl groups attached to the pyrazinoquinoxaline core, exhibits unique chemical properties that make it valuable in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline typically involves the condensation of 1,2-diamines with 1,2-diketones. One common method is the reaction of 2,3-diaminotoluene with 2,3-butanedione under acidic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete condensation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Catalysts such as Lewis acids (e.g., stannic chloride or indium chloride) can be employed to enhance the reaction rate and selectivity .
化学反応の分析
Types of Reactions: 2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoxalines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Halogenated derivatives of this compound
科学的研究の応用
2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of organic semiconductors and as a precursor for the synthesis of dyes and pigments
作用機序
The mechanism of action of 2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. Additionally, it can intercalate into DNA, causing DNA damage and apoptosis in cancer cells .
類似化合物との比較
Quinoxaline: A parent compound with a simpler structure, lacking the methyl groups.
Quinazoline: An isomeric compound with a similar ring structure but different nitrogen atom positions.
Phthalazine: Another isomeric compound with a different arrangement of nitrogen atoms.
Uniqueness: 2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of four methyl groups enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for drug discovery and development .
特性
CAS番号 |
57437-01-1 |
|---|---|
分子式 |
C14H14N4 |
分子量 |
238.29 g/mol |
IUPAC名 |
2,3,8,9-tetramethylpyrazino[2,3-f]quinoxaline |
InChI |
InChI=1S/C14H14N4/c1-7-9(3)17-13-11(15-7)5-6-12-14(13)18-10(4)8(2)16-12/h5-6H,1-4H3 |
InChIキー |
FJZZJTBSSXBHMM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C2C(=N1)C=CC3=NC(=C(N=C32)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


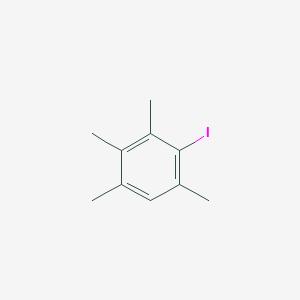
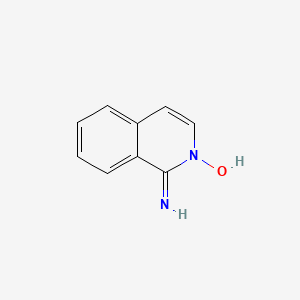
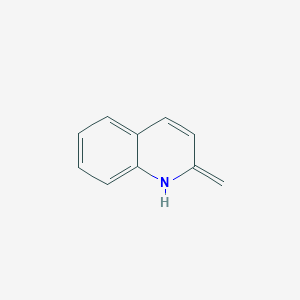
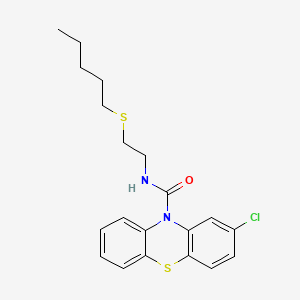
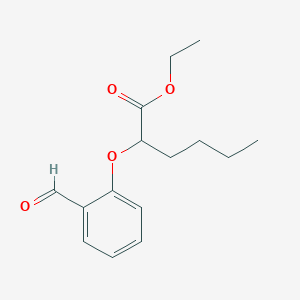
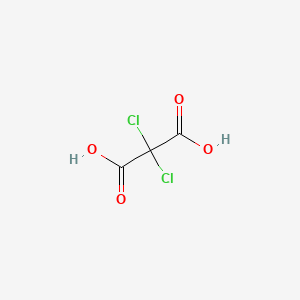
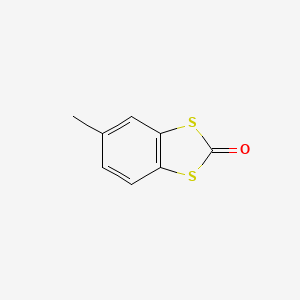
![1-[2-Hydroxy-3-(tetradecyloxy)propyl]pyridin-1-ium chloride](/img/structure/B14631234.png)

